(3S,5R)-5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride
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Overview
Description
(3S,5R)-5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride is a chiral compound featuring a pyrrolidine ring substituted with a trifluoromethylphenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone under radical or nucleophilic conditions.
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods often utilize continuous flow reactors to enhance reaction efficiency and yield. These methods allow for precise control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The ketone formed from oxidation can be reduced back to the hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, particularly under strong basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophilic Substitution: Strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones.
Reduction: Regeneration of alcohols.
Substitution: Formation of substituted pyrrolidines with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3S,5R)-5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and lipophilicity of the compounds, making them suitable for various chemical transformations .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs .
Medicine
Medically, compounds containing the trifluoromethyl group are investigated for their potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities .
Industry
Industrially, this compound is used in the development of agrochemicals and materials science due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (3S,5R)-5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, often through hydrophobic interactions and electronic effects .
Comparison with Similar Compounds
Similar Compounds
(3S,5R)-5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol: The free base form without the hydrochloride salt.
(3S,5R)-5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-one: The ketone analog.
(3S,5R)-5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-amine: The amine analog.
Uniqueness
The hydrochloride salt form of (3S,5R)-5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol is unique due to its enhanced solubility and stability, making it more suitable for pharmaceutical formulations and industrial applications .
Properties
IUPAC Name |
(3S,5R)-5-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)8-3-1-7(2-4-8)10-5-9(16)6-15-10;/h1-4,9-10,15-16H,5-6H2;1H/t9-,10+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBICUPWBVAIBQA-BAUSSPIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=CC=C(C=C2)C(F)(F)F)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@H]1C2=CC=C(C=C2)C(F)(F)F)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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